N,N'-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide: is a chemical compound with the molecular formula C18H12Br2N2O4 This compound is characterized by its anthracene core, which is substituted with bromine atoms and acetamide groups
Preparation Methods
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination . Industrial production methods may involve large-scale bromination processes followed by purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide involves its interaction with molecular targets through its bromine and acetamide groups. These interactions can lead to modifications in molecular pathways, affecting the function of biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide can be compared with other similar compounds such as:
10,10’-Dibromo-9,9’-bianthracene: Similar in structure but with different substitution patterns.
2,7-Dibromo-4,5,9,10-tetrahydropyrene: Another brominated polycyclic aromatic compound with distinct properties.
4,8-Dibromo-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2,6-disulfonic acid:
The uniqueness of N,N’-(4,8-Dibromo-9,10-dihydro-9,10-dioxo-1,5-anthracene-diyl)bisacetamide lies in its specific substitution pattern and the presence of acetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
25907-77-1 |
---|---|
Molecular Formula |
C18H12Br2N2O4 |
Molecular Weight |
480.1 g/mol |
IUPAC Name |
N-(5-acetamido-4,8-dibromo-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H12Br2N2O4/c1-7(23)21-11-5-3-9(19)13-15(11)17(25)14-10(20)4-6-12(22-8(2)24)16(14)18(13)26/h3-6H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
DORCRAXPUWOWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)Br)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.